molecular formula C6H5F3N2O2S B012683 3-(Trifluoromethyl)pyridine-2-sulfonamide CAS No. 104040-76-8

3-(Trifluoromethyl)pyridine-2-sulfonamide

Cat. No.: B012683
CAS No.: 104040-76-8
M. Wt: 226.18 g/mol
InChI Key: HGJUZHZBAAXGPP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H5F3N2O2S and its molecular weight is 226.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Trifluoromethyl sulphenyl chloride, related to 3-(Trifluoromethyl)pyridine-2-sulfonamide, is useful in synthesizing pyridine and pyrazine derivatives. These derivatives have potential applications in heterocyclic systems, which are important in many areas of chemistry and pharmacology (Zaleska, 1991).

  • Termination of Cationic Cyclisations : Sulfonamides, like this compound, are used as novel terminators of cationic cyclisations. This process is important for efficiently forming polycyclic systems, which have numerous applications in chemical synthesis (Haskins & Knight, 2002).

  • Crystal Structures in Drug Development : The study of crystal structures of pyridinesulfonic acids/amides, including this compound, provides a background for polymorph screening and solid form hunting of pharmacologically active sulfonamides. This is crucial in drug development and formulation (Akiri et al., 2012).

  • Cross-Coupling Reactions : this compound can be used in cross-coupling reactions with 3-bromopyridine, yielding various sulfonamide compounds. These reactions are valuable in organic synthesis, producing a wide range of compounds (Han, 2010).

  • Phosphoinositide 3-Kinase Inhibitors : Certain derivatives of this compound exhibit potent phosphoinositide 3-kinase inhibitory activity. This is significant in the development of new therapeutic agents for diseases like cancer and diabetes (Xia et al., 2020).

  • Antifungal Activity : Novel derivatives of this compound have shown potential antifungal activity, offering new avenues for developing antifungal agents (Szafrański et al., 2017).

  • Glaucoma Treatment : The sulfonamide tail in compounds like this compound plays a crucial role in aqueous humor secretion, thereby being important in the treatment of glaucoma (Scozzafava et al., 1999).

  • Synthesis of Heterocyclic Sulfonamides : Novel methods have been developed for synthesizing heterocyclic sulfonamides, providing rapid access to compounds with limited chemical stability. This is crucial for developing new pharmaceuticals and nutraceuticals (Tucker et al., 2015).

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJUZHZBAAXGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552368
Record name 3-(Trifluoromethyl)pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104040-76-8
Record name 3-(Trifluoromethyl)pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-trifluoromethyl-2-pyridylsulphonyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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